N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGMOEZZYMLNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Coupling of Aminocyclohexyl Derivatives
A key intermediate, trans-2-(4-aminocyclohexyl)-N-methoxy-N-methylacetamide , can be synthesized by coupling trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents and bases. This method ensures high purity and yield of the amide intermediate, which can be further processed to the target compound.
- Reagents: trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agents (e.g., carbodiimides), organic or inorganic bases.
- Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran.
- Conditions: Room temperature to mild heating, inert atmosphere.
Reduction of Nitro Groups to Amines
Reduction of nitro-substituted cyclohexyl precursors to the corresponding amines is a critical step. Suitable reducing agents include:
- Catalytic hydrogenation using Pd, Pt, Rh, Raney Ni, or PtO2 under hydrogen gas pressure.
- Chemical reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, lithium aluminum hydride, or diisobutylaluminium hydride (DIBAL).
The reduction is often performed in the presence of acidic media (e.g., hydrochloric acid, acetic acid) to facilitate the formation of the amine hydrochloride salt directly.
Hydrogenation of Aromatic Rings to Cyclohexyl Rings
When aromatic precursors are used, the benzene ring is hydrogenated to a cyclohexane ring using metal catalysts (Pd, Pt, Rh, Raney Ni) under hydrogen gas pressure. This step is essential to obtain the cyclohexyl moiety in the final compound.
Formation of Hydrochloride Salt
The free amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as ether, alcohols, or polar aprotic solvents. This step improves the compound’s stability and crystallinity, facilitating purification and handling.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Amide formation (coupling) | trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agents, base | DCM, THF | RT to mild heating, inert gas | High purity amide intermediate |
| 2 | Nitro reduction to amine | Pd, Pt, Rh, Raney Ni, PtO2, NaBH(OAc)3, NaCNBH3, LiAlH4, DIBAL | Alcohols, ethers, polar aprotic solvents | Hydrogen atmosphere or chemical reduction | Acidic media often used; forms amine salt |
| 3 | Aromatic ring hydrogenation | Pd, Pt, Rh, Raney Ni, PtO2 | Alcohols, ethers | Hydrogen gas pressure, elevated temperature | Converts benzene to cyclohexane ring |
| 4 | Hydrochloride salt formation | Hydrochloric acid | Ether, alcohols, polar solvents | Ambient temperature | Enhances stability and crystallinity |
Research Findings and Optimization Notes
- Catalyst Selection: Pd/C and Raney Ni are preferred for hydrogenation due to high activity and selectivity, minimizing over-reduction or side reactions.
- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran or dichloromethane favor coupling reactions, while alcohols and ethers are preferred for hydrogenation and salt formation steps.
- Purification: Acid-addition salts are purified by recrystallization from suitable solvents to obtain pure crystalline forms with defined polymorphs.
- Reaction Monitoring: PXRD (Powder X-ray Diffraction) patterns are used to characterize crystalline polymorphs of intermediates and final products, ensuring batch-to-batch consistency.
- Yield and Purity: Optimized coupling and reduction steps yield high purity products (>95% by HPLC), suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Preliminary studies indicate that N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride may exhibit significant biological activity, particularly:
- Receptor Binding : The compound has shown potential in binding to specific receptors, modulating their activity, and leading to various biological effects.
- Pharmacodynamics and Pharmacokinetics : Understanding the pharmacological profile of this compound is crucial for its development as a therapeutic agent. Interaction studies focus on its binding affinity and efficacy against specific biological targets.
Therapeutic Applications
This compound is being investigated for various therapeutic applications:
- Pain Management : Due to its structural similarities with analgesics, it may serve as a candidate for developing new pain management therapies.
- Anti-inflammatory Research : The compound's unique structure may contribute to distinct pharmacological properties that are beneficial in anti-inflammatory treatments.
- Potential in Treating Opioid Dependency : Its interaction with opioid receptors suggests possible applications in managing opioid addiction or withdrawal symptoms .
Case Studies and Research Findings
Research into this compound includes various studies focusing on its efficacy and safety profiles:
- Pharmacological Studies : Investigations into the compound's effects on pain modulation have shown promising results, indicating that it may act similarly to existing analgesics but with potentially fewer side effects.
- Toxicological Assessments : Studies assessing the compound's toxicity have been conducted to ensure safety for human use, particularly focusing on its metabolic pathways and any possible adverse effects .
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Analysis :
- The reference compound has a single methyl group on the acetamide nitrogen and an aminomethyl-substituted cyclohexane. In contrast, 2-Amino-N-cyclohexyl-N-ethylacetamide HCl () features ethyl and cyclohexyl groups on the nitrogen, eliminating the cyclohexyl aminomethyl group. This reduces steric hindrance but may alter receptor binding in pharmacological contexts .
Variants with Modified Acetamide Substituents
Aliphatic Substituents
- 2-(Methylamino)-N-(propan-2-yl)acetamide HCl (C₇H₁₆ClN₂O): Replaces the cyclohexyl group with an isopropyl moiety. This simpler structure has a lower molecular weight (166.65 g/mol) and distinct hazards (irritant, H302) .
Aromatic and Heterocyclic Substituents
- N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl (C₁₅H₂₂ClN₂O): Incorporates a benzyl-piperidine hybrid structure.
Cyclohexyl Group Modifications
- N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide HCl (C₁₈H₁₈ClF₃N₂O): Replaces acetamide with a carboxamide and adds a trifluoromethyl-thiophene group. The CF₃ group increases metabolic stability, while the thiophene enhances lipophilicity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| N-[(1-Aminocyclohexyl)methyl]acetamide HCl | 220.74 | Not reported | High | 1.2 |
| 2-Amino-N-cyclohexyl-N-ethylacetamide HCl | 220.74 | 145–148 | Moderate | 1.8 |
| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | 166.65 | 89–92 | High | 0.5 |
Table 2: Hazard Profiles
Biological Activity
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula C₉H₁₉ClN₂O and is characterized by a cyclohexyl group linked to an acetamide moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. The exact molecular targets depend on the context of use, but preliminary studies indicate potential interactions with:
- Enzymes : Modulating enzyme activity may affect metabolic pathways.
- Receptors : Binding to neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
Biological Activity
Research has suggested several potential biological activities for this compound, including:
- Analgesic Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties.
- Anti-inflammatory Activity : Its interaction with inflammatory pathways suggests possible therapeutic roles in managing inflammatory conditions.
- Antitumor Potential : Some studies have explored its efficacy against various cancer cell lines, indicating a potential role in cancer therapy .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Analgesic | Potential pain relief through modulation of pain receptors. |
| Anti-inflammatory | May reduce inflammation via enzyme inhibition or receptor modulation. |
| Antitumor | Efficacy against specific cancer cell lines observed in vitro. |
Case Studies and Research Findings
- Analgesic Studies : In a study investigating the compound's analgesic properties, it was found to significantly reduce pain responses in animal models, suggesting its utility in pain management therapies.
- Anti-inflammatory Research : Another study highlighted its effectiveness in reducing markers of inflammation in vitro, supporting its potential use in treating inflammatory diseases.
- Antitumor Activity : Research involving various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation, indicating promising antitumor activity .
Comparison with Similar Compounds
This compound is structurally related to several other compounds, which may share similar biological activities. Here are some notable comparisons:
| Compound | Key Features |
|---|---|
| N-(2-Aminocyclohexyl)acetamide | Similar analgesic properties; less studied. |
| N-(1-Aminocyclopentyl)methylacetamide | Potentially lower potency compared to the target compound. |
| N-(1-Aminocycloheptyl)methylacetamide | Unique structural features leading to different reactivity profiles. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride?
- Methodological Answer : The compound can be synthesized via acylation of 1-aminocyclohexanemethanamine using acetyl chloride under anhydrous conditions. Purification typically involves recrystallization from ethanol/water mixtures. Retrosynthetic analysis for analogous acetamide hydrochlorides suggests protecting the cyclohexylamine group during acylation to minimize side reactions .
Q. How can researchers determine the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 5–95% ACN over 20 min). System suitability criteria include resolution ≥2.0 between impurities and RSD ≤3.0% for peak area ratios .
- Ion Chromatography : Quantify chloride content (theoretical ~19.3%) using a conductivity detector and anion-exchange column, with 3.5 mM Na₂CO₃/1.0 mM NaHCO₃ eluent .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% deviation from theoretical values).
Q. What spectroscopic methods are suitable for structural characterization?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Compare the potassium bromide (KBr) disk spectrum to reference standards, focusing on amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d₆. Assign cyclohexyl ring protons (δ 1.2–2.1 ppm) and acetamide methyl group (δ 2.0 ppm). Confirm salt formation via chloride counterion integration .
Advanced Research Questions
Q. How can conformational flexibility of the cyclohexyl ring complicate spectroscopic analysis?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at 25–60°C to coalesce split signals from chair-chair interconversion.
- Computational Modeling : Use density functional theory (DFT) to predict dominant conformers (e.g., B3LYP/6-31G* level). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-UV monitoring. Adjust storage conditions (e.g., desiccated at -20°C) if decomposition exceeds 5% .
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., deacetylated analogs). Synthesize and test major impurities (>0.1%) for biological activity .
Q. How to design enzyme inhibition assays for this compound?
- Methodological Answer :
- In Vitro Assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase targets) or isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in pH 7.4 buffer (25 mM Tris-HCl). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
